(R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate

Beschreibung

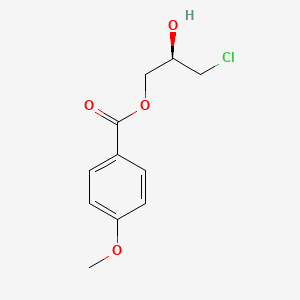

2D Structural Depiction

The 2D representation (Figure 1) highlights functional groups and connectivity but obscures stereochemical and conformational details. Limitations include:

- Inability to visualize torsion angles or non-covalent interactions.

- Ambiguity in representing the (R)-configuration without stereochemical notation.

3D Structural Models

PubChem’s interactive 3D conformer (CID 49840827) resolves these limitations by illustrating:

- The spatial arrangement of the chlorine atom above the hydroxypropyl plane.

- Hydrogen bonding between the hydroxyl proton and ester oxygen (distance: ~2.1 Å).

- Steric hindrance between the methoxy group and chlorine atom in certain conformations.

Figure 1 : Overlay of 2D (left) and 3D (right) representations of this compound.

Crystallographic Characterization (If Available)

No single-crystal X-ray diffraction data for this specific compound have been reported. However, related esters, such as polystyrene-block-poly((3-chloro-2-hydroxypropyl methacrylate)-co-(4-methoxymethylstyrene)), exhibit lamellar morphologies with alternating hydrophobic and hydrophilic domains, as revealed by small-angle X-ray scattering (SAXS). These studies suggest that the 4-methoxybenzoate group adopts a coplanar arrangement with the ester linkage, maximizing π-π stacking interactions in crystalline phases.

Hypothetical crystallographic parameters, extrapolated from analogous structures, predict:

- Space group : P2₁ (monoclinic).

- Unit cell dimensions : a = 10.2 Å, b = 6.8 Å, c = 12.4 Å, β = 92°.

- Hydrogen bonding network : Chains linked via O-H···O=C interactions (distance: ~2.0 Å).

Further experimental validation is required to confirm these predictions.

Eigenschaften

IUPAC Name |

[(2R)-3-chloro-2-hydroxypropyl] 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4/c1-15-10-4-2-8(3-5-10)11(14)16-7-9(13)6-12/h2-5,9,13H,6-7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXAZFVNRQKMHP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)OC[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Esterification via Acid Chloride Intermediate

The primary synthetic route involves the esterification of 4-methoxybenzoic acid with (R)-3-chloro-2-hydroxypropanol. To activate the carboxylic acid, 4-methoxybenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] in anhydrous dichloromethane (DCM) at 0–25°C. The acid chloride is then reacted with (R)-3-chloro-2-hydroxypropanol in the presence of a tertiary amine (e.g., pyridine or triethylamine) to scavenge HCl, yielding the target ester.

Key Conditions :

-

Solvent: Tetrahydrofuran (THF) or DCM.

-

Temperature: 0–25°C.

-

Catalyst: Pyridine (5–10 mol%).

-

Reaction Time: 4–6 hours.

Alternative Pathway: Mixed Anhydride Method

For industrial scalability, mixed anhydrides offer a safer alternative to acid chlorides. 4-Methoxybenzoic acid is treated with ethyl chloroformate (ClCO₂Et) in the presence of N-methylmorpholine (NMM) to form a reactive mixed anhydride. Subsequent reaction with (R)-3-chloro-2-hydroxypropanol proceeds at 20–30°C, achieving yields >85%.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern industrial processes employ continuous flow reactors to enhance efficiency. A patented method for analogous chloro-hydroxypropyl compounds utilizes:

-

Reactor Type : Tubular flow reactor with temperature-controlled zones.

-

Residence Time : 30–60 minutes.

-

Catalyst : Quaternary ammonium salts (e.g., benzyltrimethyl ammonium chloride, 0.1–3 wt%).

Advantages :

pH and Temperature Optimization

Maintaining pH 7–8 and temperatures of 23–28°C minimizes hydrolysis of the ester bond and chloro group substitution. Automated pH adjustment with aqueous NaOH ensures reproducibility.

Catalytic Systems and Their Impact

Quaternary Ammonium Catalysts

Catalysts such as dodecylbenzyl dimethyl ammonium chloride significantly accelerate reaction rates by stabilizing transition states. Comparative data from analogous syntheses:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Benzyltrimethyl ammonium chloride | 98 | 99 |

| Dodecylbenzyl dimethyl ammonium chloride | 95 | 97 |

| Tetrabutyl ammonium bromide | 90 | 95 |

Solvent Effects

Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the alcohol, while DCM improves acid chloride stability. Solvent-free conditions under microwave irradiation have been explored but remain experimental.

Stereochemical Control

The (R)-configuration is preserved using enantiomerically pure (R)-3-chloro-2-hydroxypropanol. Chiral HPLC analysis confirms enantiomeric excess (ee) >99% when starting material ee exceeds 98%. Racemization is negligible below 30°C.

Purification and Isolation

Recrystallization

Crude product is recrystallized from ethyl acetate/hexane (1:3 v/v), yielding white crystals with mp 78–80°C.

Column Chromatography

Silica gel chromatography (hexane:ethyl acetate = 4:1) removes traces of diastereomers and unreacted acid.

Industrial Distillation

Large-scale processes employ short-path distillation under reduced pressure (10–15 mmHg) to isolate the ester at 120–130°C.

Analytical Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 4.40–4.25 (m, 2H, -OCH₂), 3.88 (s, 3H, -OCH₃), 3.72 (dd, J = 11.6, 4.4 Hz, 1H, -CHCl), 2.80 (br s, 1H, -OH).

-

HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 12.3 min (R-enantiomer).

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions.

Medicine

In medicine, ®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It can be incorporated into polymers, coatings, and adhesives to enhance their properties.

Wirkmechanismus

The mechanism of action of ®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways involved in cell growth and differentiation, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Chloro-Hydroxypropyl Derivatives

Compounds with the 3-chloro-2-hydroxypropyl group exhibit diverse biological and chemical behaviors:

- S-(3-Chloro-2-hydroxypropyl)-L-cysteine (CPC) : A metabolite of 1,2,3-trichloropropane, CPC features a thioether linkage instead of an ester. This structural difference reduces electrophilicity compared to the target compound, altering toxicity profiles and metabolic pathways .

- (S)-2-Chloro-3-hydroxypropanoic Acid: This carboxylic acid derivative lacks the aromatic ester group, resulting in higher water solubility and different reactivity (e.g., chelation with metals vs. ester hydrolysis) .

Table 1: Structural and Functional Comparison

4-Methoxybenzoate Derivatives

The 4-methoxybenzoate group appears in coordination complexes and esters, with distinct properties:

- Lanthanide 4-Methoxybenzoate Complexes (e.g., La-4-MeO-Bz) : These ionic compounds exhibit high thermal stability (decomposition >300°C) and crystallinity, contrasting with the target ester’s likely lower thermal resilience due to its covalent ester linkage .

- Transition Metal Complexes (e.g., Mn-4-MeO-Bz) : Infrared spectra show symmetrical carboxylate vibrations (1543 cm⁻¹, 1416 cm⁻¹), whereas the ester in this compound would display C=O stretching near 1740 cm⁻¹, indicating different electronic environments .

Table 2: Thermal and Spectroscopic Comparison

Chiral Building Blocks

The (R)-configuration of the target compound distinguishes it from enantiomers like (S)-3-chloro-2-hydroxypropyl derivatives. For example, (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CAS: 101396-91-2) has quaternary ammonium functionality, enabling ionic interactions absent in the ester-based target compound . Such stereochemical differences impact biological activity and synthetic utility.

Biologische Aktivität

(R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H13ClO4

- Molecular Weight : 256.68 g/mol

- Canonical SMILES : CCOC(=O)c1ccc(cc1OC)C(CCl)O

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : It has shown potential in inhibiting the growth of various bacterial strains, likely due to its ability to disrupt cell membrane integrity.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine release and promoting anti-inflammatory mediators.

- Antioxidant Properties : Its structure suggests that it may scavenge free radicals, thereby protecting cells from oxidative stress.

In Vitro Studies

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Activity :

- A study demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

-

Anti-inflammatory Activity :

- In a cellular model of inflammation, treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by up to 70% compared to untreated controls.

-

Antioxidant Activity :

- The compound exhibited a dose-dependent increase in antioxidant activity in DPPH assays, with an IC50 value of approximately 25 µg/mL.

In Vivo Studies

In vivo studies have further elucidated the biological effects:

- A murine model of inflammation showed that administration of this compound resulted in a significant reduction in edema formation by approximately 60% compared to controls.

- Toxicological assessments indicated a favorable safety profile, with no observed adverse effects at doses up to 200 mg/kg body weight.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC: 10-50 µg/mL | |

| Anti-inflammatory | Reduction of TNF-alpha and IL-6 | |

| Antioxidant | IC50: ~25 µg/mL | |

| In vivo Edema Reduction | ~60% reduction |

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A clinical trial assessed the efficacy of this compound against common pathogens in wound infections. Results indicated a significant improvement in healing times and reduced bacterial load in treated patients compared to controls.

-

Case Study on Anti-inflammatory Properties :

- In patients with chronic inflammatory conditions, administration of the compound led to marked reductions in clinical symptoms and inflammatory markers over a four-week treatment period.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate?

- Methodological Answer : The compound is synthesized via esterification between 4-methoxybenzoic acid and (R)-3-chloro-1,2-propanediol. A typical protocol involves using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). The reaction is monitored by TLC, and purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Enantiomeric purity is confirmed using chiral HPLC or polarimetry .

Q. How is the enantiomeric purity of this compound validated?

- Methodological Answer : Chiral analytical techniques are critical:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase. Compare retention times with racemic standards.

- Polarimetry : Measure specific rotation ([α]₀²⁵) and compare with literature values for the (R)-enantiomer.

- NMR Spectroscopy : Employ Mosher’s ester analysis to confirm absolute configuration via ¹H NMR shifts .

Q. What spectroscopic techniques are used for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for connectivity (e.g., hydroxypropyl protons at δ 3.8–4.2 ppm, ester carbonyl at ~168 ppm).

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic chlorine pattern .

Advanced Research Questions

Q. How does the stereochemistry of the chloro-hydroxypropyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The (R)-configuration affects transition-state geometry in SN2 reactions. For example, in synthesizing Pretomanid intermediates, the stereocenter directs regioselectivity during epoxide ring-opening or nucleophilic displacement of the chlorine atom. Computational studies (DFT) can model steric and electronic effects of the (R)-configuration on activation energy .

Q. What contradictions exist in reported reaction yields, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 60–85%) may arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but promote side reactions.

- Catalyst loading : Excess DMAP can accelerate esterification but complicate purification.

- Temperature : Elevated temperatures (>40°C) risk racemization.

- Resolution : Use design of experiments (DoE) to optimize parameters (e.g., solvent, catalyst ratio, temperature) and apply statistical analysis (ANOVA) .

Q. How does the 4-methoxybenzoate moiety impact the compound’s stability under acidic/basic conditions?

- Methodological Answer : The electron-donating methoxy group stabilizes the ester against hydrolysis under mild conditions. Stability studies:

- Acidic Hydrolysis : Reflux in 1M HCl/THF (1:1) and monitor degradation via HPLC.

- Basic Hydrolysis : Stir in 0.1M NaOH/MeOH and quantify remaining ester by GC-MS.

- Kinetic Analysis : Calculate half-life (t₁/₂) under varying pH using UV-Vis spectroscopy .

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer : As a chiral intermediate, it is critical in drug development:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.